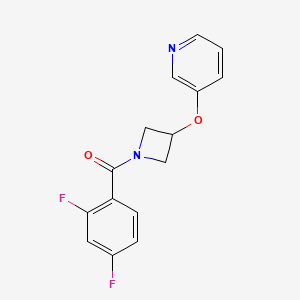

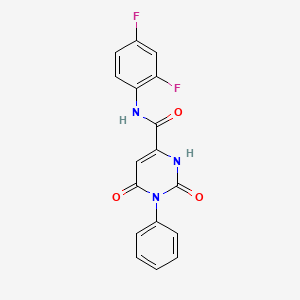

(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids, which can have various physiological and biochemical effects.

Scientific Research Applications

Metabolism and Pharmacokinetics

(Sharma et al., 2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showing how it progressed to phase 3 for treating type 2 diabetes. This research is crucial for understanding the metabolic pathways and the role of enzymes like CYP2D6 and CYP3A4 in drug metabolism.

Synthesis of Novel Compounds

Research by (Sambaiah et al., 2017) focuses on synthesizing new chemical compounds involving (2,4-Difluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. These synthetic processes contribute to the development of new pharmaceuticals and materials.

Antidepressant and Nootropic Agents

(Thomas et al., 2016) synthesized new compounds with potential antidepressant and nootropic effects. The study highlighted the synthesis methods and the evaluation of these compounds, contributing to the development of CNS active agents.

Formulation Development

The study by (Burton et al., 2012) developed a formulation for a poorly water-soluble compound, increasing its bioavailability. This research aids in the formulation of drugs with low solubility, enhancing their therapeutic efficacy.

Antimicrobial Activity

(Mallesha & Mohana, 2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, demonstrating good antimicrobial activity. This research contributes to the search for new antimicrobial agents.

Cancer Treatment

(Choo et al., 2012) discussed the disposition of GDC-0973, a selective inhibitor of mitogen-activated protein kinase, in preclinical species, providing insights into its potential use in cancer treatment.

Mechanism of Action

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and other activities .

properties

IUPAC Name |

(2,4-difluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-3-4-13(14(17)6-10)15(20)19-8-12(9-19)21-11-2-1-5-18-7-11/h1-7,12H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJZRNOFXNCSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)